![molecular formula C10H5Br2NO3 B1491389 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1248182-52-6](/img/structure/B1491389.png)
5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
“5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1248182-52-6 . It has a molecular weight of 346.96 and its IUPAC name is 5,8-dibromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is1S/C10H5Br2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)
. This indicates the presence of two bromine atoms, one nitrogen atom, one oxygen atom, and three carboxylic acid groups in the molecule.
Scientific Research Applications
Synthesis and Labeling for Imaging Studies
One application of derivatives of 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is in the field of imaging, particularly for Single Photon Emission Computed Tomography (SPECT) studies. For example, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was performed with the aim of obtaining a tracer for SPECT studies to explore the N-methyl-D-aspartate receptor in the human brain. This process involved a non-isotopic nucleophilic halogen exchange starting from 5-iodo-7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, achieving a radiochemical yield of 85% under optimized conditions. The compound was confirmed to be chemically and radiochemically pure through High-Performance Liquid Chromatography (HPLC) analysis (Dumont & Slegers, 1996).
Synthesis Techniques
Another aspect of research on 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives focuses on their synthesis techniques. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was detailed, starting from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange. This highlights the methods employed to produce these compounds for further study and potential applications (Dumont & Slegers, 2010).
Chemical Properties and Biological Activities
Research into the chemical properties and biological activities of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which share structural similarities with 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has also been conducted. A study synthesized and analyzed the acidic properties of a large group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, discussing their NMR spectral features and analgesic properties. This research contributes to understanding the broader class of compounds to which 5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs, potentially informing its applications in medicinal chemistry (Ukrainets et al., 2010).
Safety and Hazards
properties
IUPAC Name |
5,8-dibromo-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBCCFNEQGRSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=O)C(=CN2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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